4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound belonging to the class of triazole derivatives. This compound features a pyridine ring and a triazole moiety, which are significant in various biological applications. The structure includes a sulfanyl group attached to a phenyl ring, enhancing its potential reactivity and biological activity.
This compound is synthesized through various chemical methods, often involving multi-step synthetic routes that incorporate different reagents and conditions to achieve the desired structure. Its synthesis is documented in chemical literature and databases that focus on organic compounds.
The compound can be classified as:
The synthesis of 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves several key steps:
Reagents such as cesium carbonate and sodium borohydride are commonly used to facilitate these reactions. Reaction conditions often require careful control of temperature and pH to optimize yield and purity.
The molecular formula for 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is , with a molecular weight of approximately 358.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H18N4S |
Molecular Weight | 358.5 g/mol |
IUPAC Name | 4-[5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI | InChI=1S/C21H18N4S/c1-16-6-5... |
InChI Key | PDZJOSZXEULGEH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
The compound can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with various biological targets:
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity.
The compound has several significant applications in scientific research:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: